Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-
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Overview
Description
Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a 2-chlorophenyl group and an imino-methyl group, along with two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- typically involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylbenzenamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Commonly used acid catalysts include hydrochloric acid or sulfuric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: This compound has a similar aromatic amine structure but with different substituents, leading to distinct chemical and biological properties.
Benzenamine, 4-chloro-N-methyl-: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of a 2-chlorophenyl group and an imino-methyl group, along with N,N-dimethyl groups, makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
110915-77-0 |
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Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15ClN2/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16/h3-11H,1-2H3 |
InChI Key |
PIYOJDWSJRFVDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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